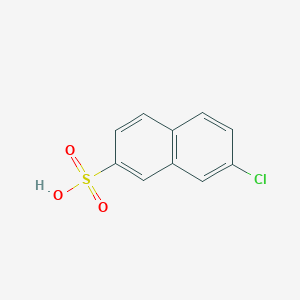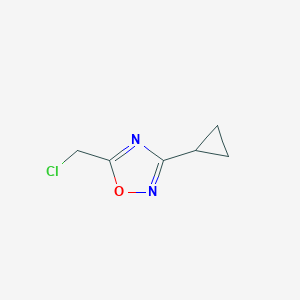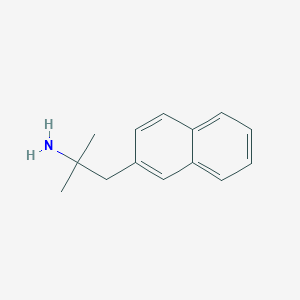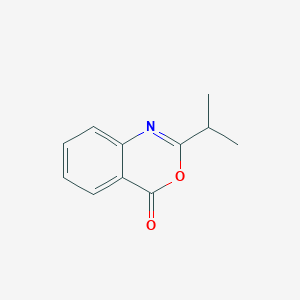
4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as IBX or o-iodoxybenzoic acid and has been synthesized and studied extensively in recent years.
Mécanisme D'action
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- involves the transfer of an oxygen atom from the hypervalent iodine reagent to the substrate. This process results in the formation of an intermediate species, which subsequently undergoes further oxidation to yield the desired product.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)-. However, it has been reported to be non-toxic and non-carcinogenic, making it a potentially useful reagent in biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- is its high selectivity and efficiency in organic synthesis. It is also relatively easy to handle and store, making it a popular choice for many researchers. However, one of the main limitations is its high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
For research include its use in biological applications, the development of new synthesis methods, and exploration of its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- involves the oxidation of 2-iodobenzoic acid using a hypervalent iodine reagent. This method has been reported to be highly efficient and selective, with high yields of the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is isolated by filtration or chromatography.
Applications De Recherche Scientifique
4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications is in organic synthesis, where it is used as a powerful oxidizing agent. It has been shown to be highly effective in the oxidation of alcohols, aldehydes, and ketones to their corresponding carbonyl compounds.
Propriétés
Numéro CAS |
38321-07-2 |
|---|---|
Nom du produit |
4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- |
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
2-propan-2-yl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C11H11NO2/c1-7(2)10-12-9-6-4-3-5-8(9)11(13)14-10/h3-7H,1-2H3 |
Clé InChI |
LBJORARPTAMYBO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=CC=CC=C2C(=O)O1 |
SMILES canonique |
CC(C)C1=NC2=CC=CC=C2C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



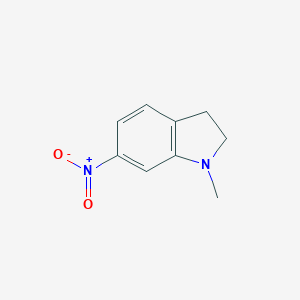

![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)
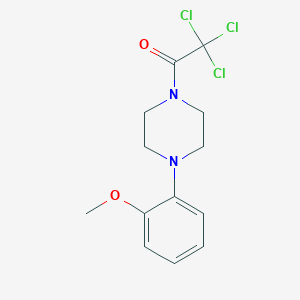
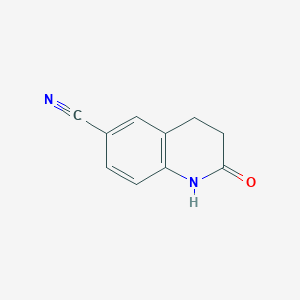
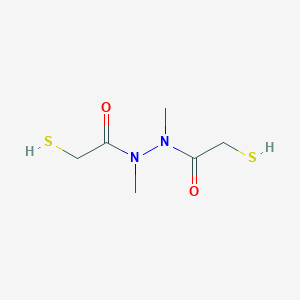
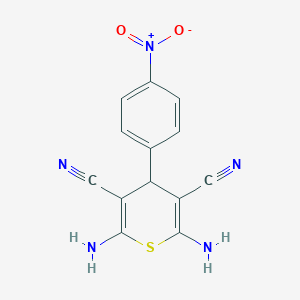

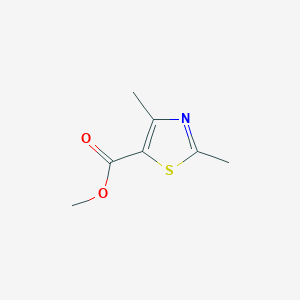
![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)
